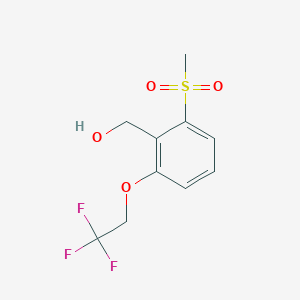
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is an organic compound with a complex structure that includes a methylsulfonyl group, a trifluoroethoxy group, and a phenylmethanol core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the phenylmethanol core: This can be achieved through a Grignard reaction where a phenylmagnesium bromide reacts with formaldehyde to form phenylmethanol.
Introduction of the trifluoroethoxy group: This step involves the reaction of phenylmethanol with 2,2,2-trifluoroethanol in the presence of a strong acid catalyst such as sulfuric acid.
Addition of the methylsulfonyl group: The final step involves the sulfonation of the intermediate compound using methylsulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and distillation.
Chemical Reactions Analysis
Types of Reactions
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the phenylmethanol core can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the sulfonyl group, leading to the formation of a simpler phenylmethanol derivative.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)aldehyde or (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)carboxylic acid.
Reduction: Formation of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.
Scientific Research Applications
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methylsulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)ethanol: Similar structure but with an ethanol group instead of methanol.
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)acetone: Contains an acetone group instead of methanol.
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)amine: Contains an amine group instead of methanol.
Uniqueness
(2-(Methylsulfonyl)-6-(2,2,2-trifluoroethoxy)phenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the trifluoroethoxy and methylsulfonyl groups enhances its reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
[2-methylsulfonyl-6-(2,2,2-trifluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O4S/c1-18(15,16)9-4-2-3-8(7(9)5-14)17-6-10(11,12)13/h2-4,14H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCSZTDDGQONQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1CO)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
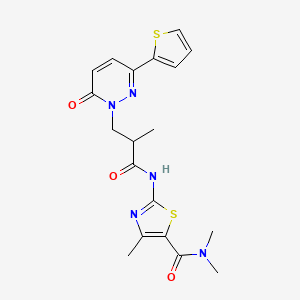
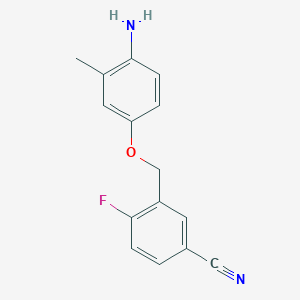
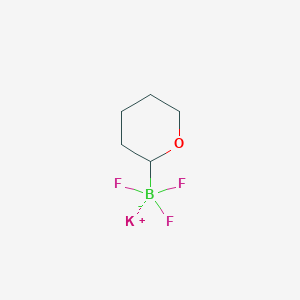
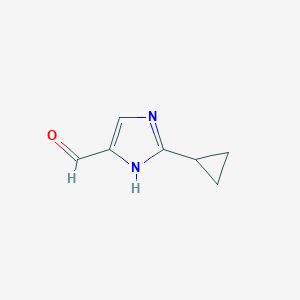
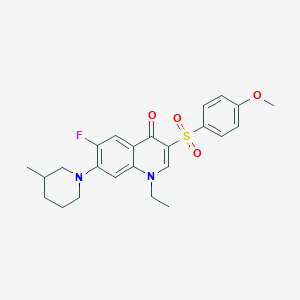
![2-Chloro-N-[1-(2-methoxyphenyl)cyclobutyl]acetamide](/img/structure/B2397697.png)
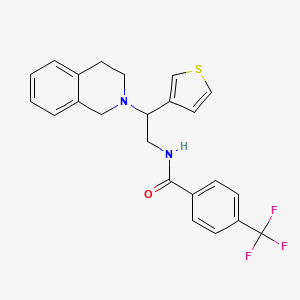
![N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2397700.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2397701.png)
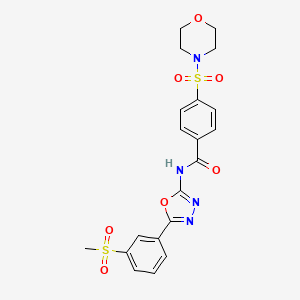

![1-(9-benzyl-4-methyl-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaen-5-yl)ethanone](/img/structure/B2397706.png)
![N-[4-(acetylamino)phenyl]-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B2397707.png)
![[({5-Methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)thio]acetic acid](/img/structure/B2397708.png)
